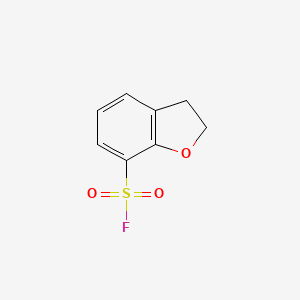

2,3-Dihydrobenzofuran-7-sulfonyl fluoride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

It belongs to the class of benzofuran derivatives, which are widely distributed in nature and exhibit diverse biological activities. Benzofuran compounds have been studied for their anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . The synthesis and characterization of this compound are crucial for understanding its potential applications.

Synthesis Analysis

Several synthetic methods have been explored for constructing benzofuran rings. Notably, the Cs2CO3-catalyzed domino annulation of enantiopure chiral salicyl N-phosphonyl imines with bromo malonates offers an avenue for the preparation of functionalized 2,3-dihydrobenzofuran derivatives. This strategy provides an efficient route to access these compounds in impressive chemical yields and diastereoselectivity. The products can be purified using group-assisted purification chemistry/technology, bypassing traditional separation methods that often result in product loss .

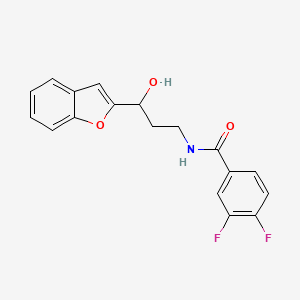

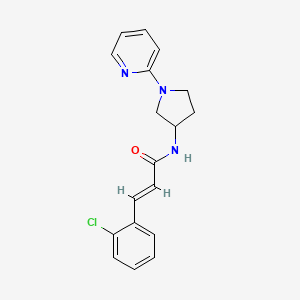

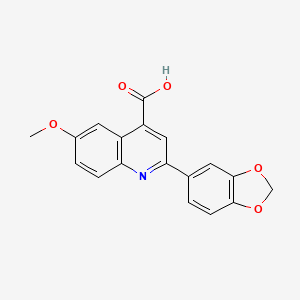

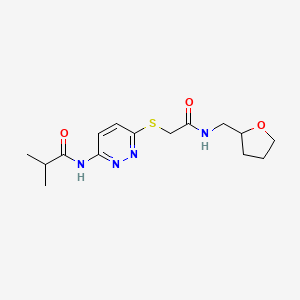

Molecular Structure Analysis

The molecular structure of 2,3-Dihydrobenzofuran-7-sulfonyl fluoride consists of a benzofuran ring fused with a sulfonyl fluoride group. The absolute configuration can be unambiguously assigned by X-ray structural analysis .

Chemical Reactions Analysis

While specific chemical reactions involving this compound may vary, it can serve as a versatile building block for the synthesis of more complex molecules. For example, it can participate in nucleophilic substitution reactions, cyclizations, and functional group transformations. Researchers have explored various methods to construct benzofuran rings, including radical cyclization cascades and proton quantum tunneling reactions .

Physical And Chemical Properties Analysis

Future Directions

Future research could explore the biological activities of 2,3-Dihydrobenzofuran-7-sulfonyl fluoride, its potential as a drug lead compound, and the development of novel synthetic methodologies for constructing benzofuran derivatives. Investigating its interactions with biological targets and optimizing its pharmacological properties may lead to valuable therapeutic applications .

properties

IUPAC Name |

2,3-dihydro-1-benzofuran-7-sulfonyl fluoride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7FO3S/c9-13(10,11)7-3-1-2-6-4-5-12-8(6)7/h1-3H,4-5H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAWNNTKDNDIDPT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C1C=CC=C2S(=O)(=O)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7FO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Bromo-7-chlorothieno[2,3-c]pyridine](/img/structure/B2713095.png)

![N-(3-chlorophenyl)-2-[4-(3,5-dimethylphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide](/img/structure/B2713096.png)

![1-[(Z)-2-cyano-3-[2,5-dimethyl-1-(2-methylpropyl)pyrrol-3-yl]prop-2-enoyl]-N-cyclohexylpiperidine-3-carboxamide](/img/structure/B2713099.png)

![1-[4-(2-Bromo-4-fluorophenoxy)phenyl]ethan-1-ol](/img/structure/B2713102.png)

![Ethyl 4-{[(2-bromo-6-ethoxy-4-formylphenoxy)acetyl]amino}benzoate](/img/structure/B2713106.png)

![Ethyl 2-cyano-3-[4-[(4-nitrophenyl)methoxy]phenyl]prop-2-enoate](/img/structure/B2713108.png)

![{4-Fluoro-1-[tris(propan-2-yl)silyl]-1H-pyrrolo[2,3-b]pyridin-5-yl}boronic acid](/img/structure/B2713109.png)